![molecular formula C14H18N4O4 B12571544 3-[2-Amino-1-(3,4-dihydroxyphenyl)ethyl]-L-histidine CAS No. 188987-97-5](/img/structure/B12571544.png)
3-[2-Amino-1-(3,4-dihydroxyphenyl)ethyl]-L-histidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[2-Amino-1-(3,4-dihydroxyphenyl)ethyl]-L-histidine is a compound of significant interest in various scientific fields This compound is structurally characterized by the presence of an amino group, a dihydroxyphenyl group, and a histidine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-Amino-1-(3,4-dihydroxyphenyl)ethyl]-L-histidine typically involves multi-step organic synthesis. One common method starts with the condensation of 3,4-dihydroxybenzaldehyde with an amino acid derivative, followed by a series of protection and deprotection steps to introduce the histidine moiety. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .
化学反应分析
Types of Reactions
3-[2-Amino-1-(3,4-dihydroxyphenyl)ethyl]-L-histidine undergoes various chemical reactions, including:
Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines. Substitution reactions can lead to various derivatives depending on the substituents introduced .
科学研究应用
3-[2-Amino-1-(3,4-dihydroxyphenyl)ethyl]-L-histidine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects, particularly in neurodegenerative diseases and cancer.
Industry: Utilized in the development of pharmaceuticals and as a precursor for other bioactive compounds.
作用机制
The mechanism of action of 3-[2-Amino-1-(3,4-dihydroxyphenyl)ethyl]-L-histidine involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity. The dihydroxyphenyl group is crucial for its binding affinity and specificity. Additionally, the compound can participate in redox reactions, influencing cellular oxidative stress levels .
相似化合物的比较
Similar Compounds
2-Amino-3-(3,4-dihydroxyphenyl)propanoic acid (DOPA): A precursor to dopamine, with similar structural features.
3-(1-((3,4-Dihydroxyphenethyl)amino)ethylidene)-chroman-2,4-dione: A coumarin derivative with potential antitumor activity.
Uniqueness
3-[2-Amino-1-(3,4-dihydroxyphenyl)ethyl]-L-histidine is unique due to its combination of an amino group, dihydroxyphenyl group, and histidine moiety. This structural arrangement imparts distinct biochemical properties and potential therapeutic applications .
属性
CAS 编号 |
188987-97-5 |
|---|---|
分子式 |
C14H18N4O4 |
分子量 |
306.32 g/mol |
IUPAC 名称 |
(2S)-2-amino-3-[3-[2-amino-1-(3,4-dihydroxyphenyl)ethyl]imidazol-4-yl]propanoic acid |
InChI |
InChI=1S/C14H18N4O4/c15-5-11(8-1-2-12(19)13(20)3-8)18-7-17-6-9(18)4-10(16)14(21)22/h1-3,6-7,10-11,19-20H,4-5,15-16H2,(H,21,22)/t10-,11?/m0/s1 |
InChI 键 |
QLHKCGDXBFZNTD-VUWPPUDQSA-N |
手性 SMILES |
C1=CC(=C(C=C1C(CN)N2C=NC=C2C[C@@H](C(=O)O)N)O)O |
规范 SMILES |
C1=CC(=C(C=C1C(CN)N2C=NC=C2CC(C(=O)O)N)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



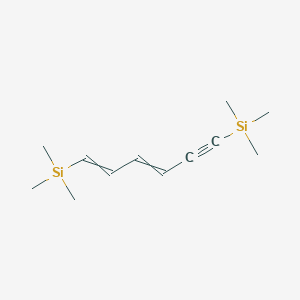
![3-(4-nitrophenyl)-6-[(E)-prop-1-enyl]-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12571471.png)
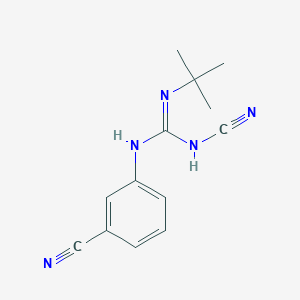
![[Boranetriyltris(3,4,5,6-tetrafluoro-2,1-phenylene)]tris[di-tert-butyl(methyl)silane]](/img/structure/B12571500.png)
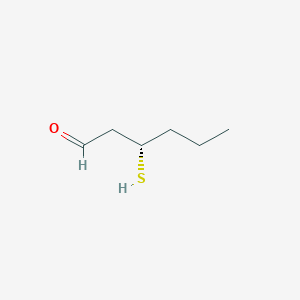
![3-[4-(Decyloxy)phenyl]cyclopent-2-EN-1-one](/img/structure/B12571507.png)

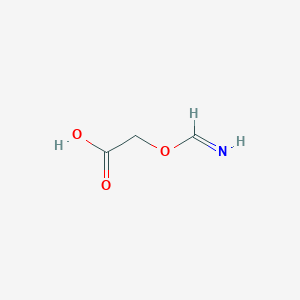
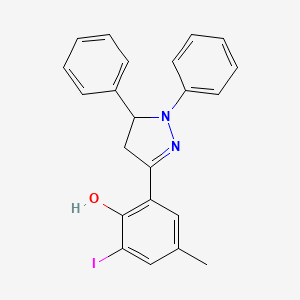
![2-{[2-(Acryloyloxy)-3-(3-ethyloxetan-3-yl)propoxy]carbonyl}benzoate](/img/structure/B12571520.png)

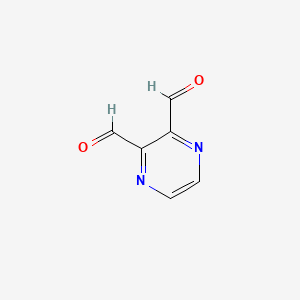
![2H-[1,3,5]oxadiazino[3,2-a]benzimidazole](/img/structure/B12571537.png)
